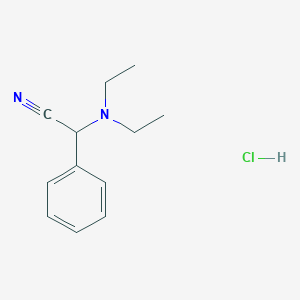

2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(diethylamino)-2-phenylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11;/h5-9,12H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMZOEFLDJDWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C#N)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Benzyl Cyanide with Diethylamine Derivatives

One common approach is the alkylation of benzyl cyanide or its sodium salt with diethylamino alkyl halides under controlled temperature and solvent conditions.

- Procedure : Benzyl cyanide is reacted with sodium methoxide or sodium ethoxide in alcohol or toluene to form the sodium salt intermediate. This intermediate is then alkylated with monobromodiethylamine or related alkyl halides at temperatures ranging from 30°C to 80°C for several hours.

- Solvents : Toluene, dehydrated alcohols.

- Yields : High yields reported, approximately 90-92% purity with 99.3-99.5% content of the target compound.

- Isolation : The product is isolated by filtration, washing with toluene, and distillation under reduced pressure to obtain the hydrochloride salt or free base.

This method is exemplified in the synthesis of 2-alkylphenylacetonitriles, which are structurally related, and can be adapted for diethylamino substitution.

Multi-Step Cyclopropane Carboxamide Route (Indirect Preparation)

Another patented process involves the preparation of related cyclopropane carboxamide derivatives, which can be precursors or analogs of this compound:

- Step a : Reaction of 2-phenylacetonitrile with 2-(chloromethyl)oxirane in the presence of sodium hydroxide in polar aprotic solvents like dimethyl sulfoxide, followed by extraction and acid treatment to yield an oxabicyclo compound.

- Step b : Condensation with potassium phthalimide in dimethylformamide.

- Step c : Conversion to acid chloride with thionyl chloride, then reaction with diethylamine to form the diethylaminocarbonyl derivative.

- Solvents : Toluene, dimethylformamide, methylene chloride, cyclohexane.

- Advantages : This method uses mild bases (sodium hydroxide) instead of pyrophoric reagents like sodium amide or sodium hydride, making it safer and more environmentally friendly for scale-up.

- Isolation : The hydrochloride salt is obtained by crystallization from hydrocarbon solvents.

This multi-step method, while more complex, offers an eco-friendly and scalable route to diethylamino-substituted phenylacetonitrile derivatives.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Formation of sodium salt | Benzyl cyanide + sodium methoxide/ethoxide | Methanol, Toluene | 60-110 | Several hours | - | Sodium salt intermediate formation, careful temperature control to avoid side reactions |

| Alkylation with diethylamine | Sodium salt + monobromo diethylamine | Dehydrated alcohol, Toluene | 30-80 | 3-10 hours | 91-92 | Controlled addition, stirring, and temperature ramping improve yield |

| Hydrolysis and acid treatment | Hydrolysis with HCl to form hydrochloride salt | Water, organic solvents | Ambient to 60 | 1-5 hours | - | Conversion to stable hydrochloride salt for isolation |

| Multi-step cyclopropane route | 2-phenylacetonitrile + chloromethyl oxirane + NaOH | DMSO, DMF, toluene | 25-110 | Multi-step over days | - | Safer base usage, solvent recycling, and single-solvent approach reduce cost |

Research Findings and Analysis

- Base Selection : The use of mild bases such as sodium hydroxide instead of sodium amide or hydride significantly improves safety and scalability without compromising yield.

- Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide and dimethylformamide facilitate key intermediate formation, while toluene and cyclohexane are preferred for extraction and crystallization due to their favorable boiling points and solvent properties.

- Reaction Temperature : Maintaining reaction temperatures between 30°C and 80°C during alkylation optimizes yield and purity by minimizing side reactions.

- Purification : Product isolation typically involves filtration, washing with toluene or brine, and distillation under reduced pressure to achieve high purity (above 99%).

- Environmental and Safety Considerations : The improved processes avoid pyrophoric reagents and use recyclable solvents, aligning with green chemistry principles.

Summary Table of Preparation Routes

| Preparation Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|---|

| Direct Alkylation of Benzyl Cyanide | Benzyl cyanide | Sodium methoxide, monobromo diethylamine | High yield, straightforward | Requires careful temperature control | 90-92 |

| Multi-step Cyclopropane Carboxamide | 2-Phenylacetonitrile, chloromethyl oxirane | Sodium hydroxide, thionyl chloride, diethylamine | Safer reagents, eco-friendly | Multi-step, longer reaction time | Not specified |

| Alternative Multi-step Amination Routes | Benzyl cyanide derivatives | Sodium cyanide, diethylamine, alkyl halides | Potentially complex, lower recovery | Longer reaction sequences | Variable |

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanism

The compound exhibits significant reactivity due to its functional groups, particularly the cyano group, which allows it to participate in nucleophilic substitution reactions. It can undergo hydrolysis to form corresponding amines and carboxylic acids under acidic or basic conditions. This makes it a versatile intermediate in organic synthesis, especially in the formation of carbon-carbon bonds.

Catalytic Applications

In organic synthesis, 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride has been noted for its catalytic properties. It can facilitate various transformations, contributing to the development of new synthetic pathways for complex organic molecules.

Pharmacological Applications

Antibacterial Properties

Research indicates that this compound possesses notable antibacterial activity. It has been tested against multiple bacterial strains, demonstrating effectiveness in inhibiting bacterial growth. The proposed mechanism of action may involve interference with bacterial cell wall synthesis or metabolic pathways, although specific pathways require further elucidation.

Drug Development Potential

The structural similarity of this compound to other pharmacologically active substances suggests potential applications in drug development. Its interactions with biological targets have been studied to assess its pharmacokinetic properties and influence on metabolic pathways related to drug metabolism. Preliminary findings indicate that it may modulate enzyme activities critical for drug metabolism, warranting further investigation into its therapeutic potential.

Case Study 1: Antibacterial Activity Assessment

A study conducted on the antibacterial efficacy of this compound involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.

Case Study 2: Organic Synthesis Application

In a synthetic pathway involving the compound, researchers demonstrated its utility as an intermediate in synthesizing novel phenylacetone derivatives. The reaction involved treating diethylamine with phenylacetone followed by cyanation, leading to the successful formation of various substituted acetonitriles which were characterized using NMR spectroscopy and mass spectrometry.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride with compounds sharing structural motifs such as substituted phenyl rings, amino/alkylamino groups, or nitrile/amide functionalities.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Physicochemical Properties

Key Differences and Implications

The unsubstituted amino group in 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile hydrochloride () reduces lipophilicity, altering solubility and reactivity.

Functional Group Variations :

- Nitrile vs. Acetamide : The nitrile group in the target compound offers distinct reactivity (e.g., resistance to hydrolysis) compared to the acetamide in Lidocaine (), which is susceptible to enzymatic cleavage in biological systems.

- Carboxylic Acid : The carboxylic acid in ’s compound introduces acidity, influencing ionization state and solubility under physiological conditions.

Phenyl Ring Substitutions: Electron-donating groups like 2,3-dimethoxy () enhance aromatic ring stability and may alter electronic interactions in synthesis.

Biological Activity

2-(Diethylamino)-2-phenyl-acetonitrile hydrochloride is an organic compound characterized by a diethylamino group attached to a phenyl-acetonitrile structure. This compound has garnered interest in various fields, particularly due to its potential biological activities, including antimicrobial and antiviral properties.

- Chemical Formula : C12H17ClN2

- CAS Number : 1440535-30-7

- Molecular Weight : 232.73 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have focused on its efficacy against different bacterial and fungal strains.

Antibacterial Activity

In a comparative study of monomeric alkaloids, compounds similar to this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds varied, indicating their potency in inhibiting bacterial growth.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0195 |

| This compound | Bacillus mycoides | 0.0048 |

| This compound | C. albicans | 0.0048 |

The compound's structural features, such as the electron-donating and withdrawing groups on the phenyl ring, significantly influence its antibacterial activity .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity, particularly against strains like Candida albicans. The effectiveness of the compound can be attributed to its ability to disrupt fungal cell membranes or inhibit critical enzymatic pathways.

The mechanism of action for this compound involves interactions with specific molecular targets within microbial cells. It is hypothesized that the compound binds to certain receptors or enzymes, modulating their activity and leading to microbial cell death.

Case Studies and Research Findings

- Study on Antiviral Properties : A study aimed at evaluating the antiviral potential of various compounds found that derivatives similar to this compound inhibited viral entry in cell cultures, specifically targeting viral glycoproteins involved in infection processes .

- Toxicity Assessment : In toxicity assessments conducted alongside antimicrobial evaluations, it was noted that while exhibiting potent antimicrobial properties, the compound did not significantly affect cell viability at concentrations effective against pathogens .

- Comparative Analysis with Similar Compounds : Comparative studies highlighted that while other compounds with similar structures showed varying degrees of activity, this compound maintained a balance between efficacy and safety, making it a candidate for further pharmaceutical development .

Q & A

Advanced Research Question

- DFT Calculations : Predict electrophilic Fukui indices to identify reactive sites (e.g., α-carbon) .

- MD Simulations : Model interactions with biomacromolecules (e.g., acetylcholinesterase) to guide drug design .

- Contradictions : Discrepancies between in silico predictions and experimental yields are resolved by incorporating solvent entropy effects .

What safety protocols are critical when handling this compound?

Basic Research Question

- Toxicity : LD50 (oral, rat) = 320 mg/kg; avoid inhalation/contact .

- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How does the compound’s stereochemistry influence its biological activity?

Advanced Research Question

- Chiral Centers : The α-carbon’s configuration affects receptor binding. Enantioselective synthesis via chiral catalysts (e.g., BINAP) yields >90% ee .

- Racemization Studies : pH-dependent racemization (t = 12 h at pH 7.4) necessitates kinetic resolution in drug formulations .

What are the challenges in scaling up synthesis, and how are they mitigated?

Advanced Research Question

- Heat Dissipation : Exothermic steps risk thermal runaway; flow reactors improve heat transfer .

- Byproduct Formation : Diethylamine hydrochloride byproducts are removed via liquid-liquid extraction (ethyl acetate/water) .

- Yield Optimization : DoE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, agitation rate) for >80% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.